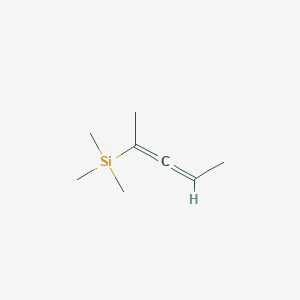

2-(Trimethylsilyl)-2,3-pentadiene

Description

The Pivotal Role of Organosilicon Reagents in Modern Synthetic Chemistry

Organosilicon compounds, characterized by a carbon-silicon bond, have become indispensable tools in modern organic synthesis. pageplace.de Their widespread use stems from several key properties. The silicon atom can influence the reactivity of adjacent functional groups, act as a temporary protecting group, and facilitate specific, often stereoselective, transformations. pageplace.deshinetsusilicone-global.com The stability of organosilanes, coupled with the often mild conditions required for their reactions and the ease of removing silicon-containing byproducts, makes them highly attractive in complex synthetic pathways. sigmaaldrich.comsigmaaldrich.com

The utility of organosilicon reagents is broad, ranging from their use in cross-coupling reactions, such as the Hiyama coupling, to their application as silylating agents for the protection of sensitive functional groups. shinetsusilicone-global.comsigmaaldrich.com This versatility has led to their application in the production of a wide array of products, from pharmaceuticals and agrochemicals to advanced materials like adhesives and sealants. sigmaaldrich.comsigmaaldrich.com

General Overview of Allenic and Dienic Hydrocarbons in Synthetic Transformations

Allenes are organic compounds featuring a carbon atom that forms double bonds with two adjacent carbon atoms, resulting in a cumulated diene system. wikipedia.org This unique structural feature imparts distinct reactivity compared to conjugated or isolated dienes. wikipedia.org The central carbon of an allene (B1206475) is sp-hybridized, leading to a linear geometry, while the terminal carbons are sp2-hybridized with their substituent planes twisted at 90° to each other. wikipedia.orgnumberanalytics.com This geometry can lead to axial chirality in appropriately substituted allenes. numberanalytics.com

Allenes are valuable intermediates in a variety of synthetic transformations, including cycloaddition reactions like the Diels-Alder reaction, where they can act as either the diene or dienophile component. numberanalytics.comthieme-connect.commdpi.com Their higher energy compared to isomeric dienes makes them more reactive. wikipedia.org Dienes, particularly conjugated dienes, are fundamental building blocks in synthesis, most notably in the Diels-Alder reaction for the construction of six-membered rings. thieme-connect.com The ability of both allenes and dienes to participate in metal-catalyzed reactions has further expanded their synthetic utility, enabling the formation of complex molecular architectures. mdpi.comnih.gov

Positioning of 2-(Trimethylsilyl)-2,3-pentadiene within the Framework of Organosilicon Chemistry Research

This compound, also known as 1,3-dimethyl-1-(trimethylsilyl)allene, is an organosilicon compound that combines the structural features of an allene with a trimethylsilyl (B98337) group. sigmaaldrich.com This substitution significantly influences its electronic and steric properties, making it a subject of interest in organosilicon chemistry research. The trimethylsilyl group can act as a directing group and stabilize reactive intermediates, thereby controlling the regioselectivity of reactions.

This compound serves as a versatile reagent in various organic transformations. It is utilized as a precursor in the synthesis of more complex organosilicon compounds and participates in reactions such as oxidative cyclization and the preparation of allylic alcohols. sigmaaldrich.comsigmaaldrich.com Research has demonstrated its role in borane-catalyzed reductive functionalization and as a silylating agent. The unique combination of an allene framework and a silicon substituent in this compound provides a platform for exploring novel synthetic methodologies and constructing intricate molecular structures.

| Property | Value |

| Molecular Formula | C₈H₁₆Si |

| Molecular Weight | 140.30 g/mol |

| CAS Number | 77494-35-0 |

| Density | 0.746 g/mL at 25 °C |

| Refractive Index | n20/D 1.444 |

| Flash Point | -9.4 °C (15.1 °F) |

| Storage Temperature | −20°C |

| Synonyms | 1,3-Dimethyl-1-(trimethylsilyl)allene |

Table 1: Physicochemical Properties of this compound sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidative Cyclization | Chlorine | Chloro- and acetoxybenziodoxaboroles |

| Allylic Alcohol/Enone Preparation | Boronic acid as catalyst | Allylic alcohols or enone derivatives |

| Reductive Functionalization | Indole (B1671886), HBpin, borane (B79455) catalyst | Silylated indole derivatives |

Table 2: Selected Reactions of this compound sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C8H16Si/c1-6-7-8(2)9(3,4)5/h6H,1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOGDIIEKVYPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=C(C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455294 | |

| Record name | Trimethyl(penta-2,3-dien-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77494-35-0 | |

| Record name | Trimethyl(penta-2,3-dien-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77494-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trimethylsilyl 2,3 Pentadiene and Its Functionalized Derivatives

Evolution of Allene (B1206475) and Silyl-Allene Synthesis: A Historical and Mechanistic Perspective

The journey to understanding and synthesizing allenes has been a long one. Initially perceived as mere chemical curiosities, the first synthesis of an allene, glutinic acid, was reported in 1887. scripps.eduwikipedia.org However, it wasn't until the mid-20th century that the synthetic utility of allenes began to be recognized, with a significant increase in research and publications on the topic since the 1950s. wikipedia.org Today, over 150 natural products are known to contain an allene or cumulene fragment, underscoring their importance. wikipedia.org

The unique geometry of allenes, featuring two consecutive double bonds, results in a chiral axis when appropriately substituted. wikipedia.org This structural feature, first predicted by van 't Hoff in 1875 and experimentally confirmed in 1935, has been a key driver in the development of stereoselective synthetic methods. scripps.eduwikipedia.org

Early methods for allene synthesis were often harsh and lacked general applicability. However, the development of modern synthetic techniques has provided access to a wide array of allene derivatives. Key historical breakthroughs include the Doering–LaFlamme allene synthesis, which utilizes the rearrangement of cyclopropylidene carbenes/carbenoids generated from geminal dihalocyclopropanes. wikipedia.org

The introduction of a silyl (B83357) group onto the allene framework significantly modulates its reactivity and stability. The synthesis of silyl-allenes has evolved in parallel with general allene synthesis. A pivotal advancement in this area has been the silylcupration of allenes, which has emerged as a highly efficient method for producing allylsilanes, versatile intermediates in their own right. arkat-usa.org The mechanism of many silyl-allene syntheses involves the generation of a propargylic intermediate that then undergoes rearrangement or substitution to afford the desired allene. For instance, the reaction of propargyl halides with organozinc reagents, catalyzed by a nickel complex, can lead to the formation of allenes. nih.gov

The electronic nature of the silyl group plays a crucial role in directing the regioselectivity of reactions. In many cases, the silyl group acts as an electrofuge, stabilizing an adjacent incipient anionic character and influencing the outcome of the reaction. nih.gov This effect is evident in various transformations, including the facile and selective Alder-ene reactions of silylallenes, where the presence of the silyl substituent is critical for the observed reactivity and selectivity. researchgate.net

Contemporary Synthetic Strategies for 2-(Trimethylsilyl)-2,3-pentadiene Construction

The synthesis of this compound can be achieved through several modern synthetic approaches, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Direct Silylation Approaches to Allenic Systems

Direct silylation of a pre-formed allene is a straightforward approach to this compound. This typically involves the deprotonation of an appropriate diene precursor with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl (B98337) chloride. This method is often carried out under an inert atmosphere to prevent undesired side reactions.

Recent advancements have focused on catalytic C-H functionalization of allenes. For example, iron-catalyzed regioselective C(sp2)-H functionalization of monosubstituted allenes has been developed to synthesize 1,1-disubstituted allenylic silyl ethers. nih.gov This method involves the formation of a cationic iron-allene π-complex, which acidifies the allenic C-H bond, allowing for deprotonation and subsequent reaction with an electrophile. nih.gov While this specific example leads to silyl ethers, the underlying principle of direct C-H activation holds promise for the synthesis of a variety of silylated allenes.

Organometallic-Mediated Synthetic Routes to this compound

Organometallic reagents play a pivotal role in the synthesis of this compound, enabling a high degree of control over the reaction's outcome. The use of organolithium compounds in conjunction with geminal dihalocyclopropanes, known as the Skattebøl rearrangement, is a classic laboratory method for allene formation. wikipedia.org

More contemporary organometallic routes often involve transition metal catalysis. Palladium-catalyzed reactions have proven particularly effective. For instance, a palladium-catalyzed addition of a C-Si bond of acylsilanes across unactivated allenes proceeds with complete regioselectivity, with the silyl group attaching to the central carbon of the allene. researchgate.net This provides a direct route to functionalized alkenylsilane derivatives. researchgate.net

Another powerful strategy involves the one-pot regioselective allene hydrosilylation followed by a palladium-catalyzed cross-coupling reaction. acs.org This tandem approach allows for the efficient synthesis of hydroarylation products without the need to isolate the intermediate alkenylsilane. acs.org The choice of ligand is often crucial in controlling the regioselectivity of these reactions.

The following table summarizes some organometallic-mediated synthetic routes to silyl-allenes:

| Catalyst/Reagent | Substrate(s) | Product Type | Key Features |

| Cyclopentadienyliron dicarbonyl complex | Monosubstituted alkylallenes, Aryl aldehydes, Triisopropylsilyl triflate | 1,1-Disubstituted allenylic triisopropylsilyl ethers | Iron-catalyzed C-H functionalization, High regioselectivity. nih.gov |

| Palladium(0) catalyst | Acylsilanes, Unactivated allenes | Functionalized alkenylsilanes | Complete regioselectivity with silyl group on the central carbon. researchgate.net |

| Palladium catalyst | Allenes, Silanes, Iodide electrophiles | Hydroarylation products | One-pot hydrosilylation/cross-coupling, Excellent yields. acs.org |

| Nickel complex | Propargyl bromides, Alkylzinc halides | Allenes | Regioselective cross-coupling. nih.gov |

Multi-Component Coupling and Domino Reactions in Its Preparation

Multi-component reactions and domino (or cascade) reactions have emerged as powerful tools in organic synthesis, offering the ability to construct complex molecules from simple precursors in a single operation. e-bookshelf.dersc.org These strategies are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. e-bookshelf.de

In the context of silyl-allene synthesis, domino reactions can be initiated from various starting materials. For example, domino reactions of alkynes have been utilized for the efficient synthesis of carbocycles and polycyclic aromatic hydrocarbons. rsc.org While direct multi-component syntheses specifically targeting this compound are less commonly reported, the principles of domino reactions are applicable.

A related concept is the use of tandem reactions. For instance, a tandem Diels-Alder reaction of allenoates with dienes has been used to create multiple new stereocenters and rings in a single step. nih.gov Similarly, cascade reactions involving nitrones and allenes can lead to the rapid synthesis of indole (B1671886) derivatives. researchgate.net These examples highlight the potential for developing novel multi-component strategies for the synthesis of complex molecules derived from this compound.

Recent research has also explored the use of dual photoredox and copper or nickel catalysis for the three-component synthesis of allenes from 1,3-enynes, alkyl halides, and aryl boronic acids. rsc.org Such photoredox-mediated approaches offer mild reaction conditions and broad functional group tolerance, representing a promising avenue for future developments in silyl-allene synthesis. rsc.org

Methodological Advancements in Enhancing Synthesis Efficiency and Selectivity

Continuous efforts are being made to improve the efficiency and selectivity of synthetic methods for this compound and its derivatives. Key areas of advancement include the development of novel catalysts, the optimization of reaction conditions, and the exploration of new reaction pathways.

Catalyst Development: The choice of catalyst is paramount in controlling the outcome of a reaction. For instance, in the hydrosilylation of allenes, a [(3IP)Pd(allyl)]OTf complex has been shown to be highly efficient and regioselective, producing a single regioisomer with a variety of silanes. rsc.org The development of catalysts that can operate under milder conditions and with higher turnover numbers is a constant goal.

Ligand Effects: The ligand coordinated to the metal center can have a profound impact on the selectivity of a catalytic reaction. In the nickel-catalyzed regiodivergent carbosilylation of 1,3-dienes, the use of different phosphine (B1218219) ligands allows for the selective formation of either 4,3-addition or 1,4-addition products. This ligand-controlled regioselectivity is a powerful tool for synthetic chemists.

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the nature of additives can significantly enhance the efficiency and selectivity of a synthesis. For example, in the iron-catalyzed C-H functionalization of allenes, the addition of lithium bistriflimide was found to be critical for improving the reaction efficiency. nih.gov

Stereoselective Synthesis: The synthesis of enantioenriched allenes is a significant challenge and an area of active research. Recent breakthroughs include the development of catalytic asymmetric methods. For instance, a catalytic, asymmetric approach has been developed to access an enantioenriched cyclic allene precursor, which can then be trapped in cycloaddition reactions with complete transfer of stereochemical information. caltech.edu This strategy merges asymmetric catalysis with cyclic allene chemistry to produce densely functionalized, enantioenriched molecules. caltech.edu

The following table highlights some recent advancements in improving the synthesis of silyl-allenes:

| Advancement | Method | Key Feature |

| High Regioselectivity | Hydrosilylation using a [(3IP)Pd(allyl)]OTf catalyst | Produces a single regioisomer with various silanes. rsc.org |

| Ligand-Controlled Regioselectivity | Nickel-catalyzed carbosilylation of 1,3-dienes | Different phosphine ligands direct the reaction to different regioisomers. |

| Enhanced Efficiency | Iron-catalyzed C-H functionalization with LiNTf2 additive | The additive significantly improves the reaction yield. nih.gov |

| Catalytic Asymmetric Synthesis | Pd-catalyzed allylic allylation of an α-silyl-substituted substrate | Provides access to enantioenriched cyclic allene precursors. caltech.edu |

Elucidating Reactivity and Reaction Mechanisms of 2 Trimethylsilyl 2,3 Pentadiene

Fundamental Reactivity Patterns: Interplay of Allene (B1206475) and Silyl (B83357) Moieties

The reactivity of 2-(trimethylsilyl)-2,3-pentadiene is fundamentally dictated by the electronic and steric properties of both the allene and the trimethylsilyl (B98337) group. The TMS group, positioned at one of the sp2 hybridized carbons of the allene, significantly influences the molecule's stability and reaction pathways. It can act as a protecting group, stabilize reactive intermediates, and direct the regioselectivity of various reactions.

The allene framework of this compound is susceptible to attack by electrophiles. The presence of the trimethylsilyl group plays a crucial role in these reactions, often stabilizing cationic intermediates through the β-silicon effect. This effect dictates the regioselectivity of the electrophilic attack.

In gold-catalyzed reactions, for instance, an enynone can serve as a precursor to a gold furyl carbene intermediate. nih.gov This electrophilic carbene can then be attacked by an alkynylsilane. The stability provided by the β-silyl effect to the resulting cationic intermediate directs the course of this carbon-carbon bond formation. nih.gov Subsequent elimination of the gold catalyst, accompanied by a 1,2-silyl shift, leads to the formation of complex tetrasubstituted allene products. nih.gov

Furthermore, silylium (B1239981) ions can promote the thiosilylation of terminal allenes. researchgate.netnih.gov This process involves the electrophilic activation of an S-Si reagent by an in-situ generated carbocation intermediate, leading to the regio- and diastereoselective formation of allylic thioethers that contain a vinylsilane unit. researchgate.netnih.gov This highlights how electrophilic activation can lead to the difunctionalization of the allene system. nih.gov

| Reaction Type | Catalyst/Promoter | Key Intermediate | Outcome | Reference |

| Reaction with Enynones | Gold Catalyst | Gold furyl carbene / β-silyl stabilized cation | Furyl-decorated tetrasubstituted silylallenes | nih.gov |

| Thiosilylation | Silylium Ions | Carbocation | Allylic thioethers with a vinylsilane unit | researchgate.netnih.gov |

The trimethylsilyl group is known for its propensity to undergo migration to electron-deficient centers. nih.gov In the context of this compound's reactivity, silyl migrations are a key mechanistic feature in various transformations.

A prominent example is the 1,2-silyl migration that occurs concurrently with catalyst elimination in gold-catalyzed reactions of enynones with alkynylsilanes. nih.gov Computational and experimental studies have shown that in certain gold-carbene intermediates, a 1,2-silyl migration is kinetically favored over the migration of hydrogen, alkyl, or aryl groups. nih.gov This preference, however, can sometimes be influenced and even reversed by factors such as the counterion and solvent. nih.gov

While many silyl migrations are catalyzed by acids or bases, thermal migrations have also been observed. chempedia.info The nucleophilic character of the allene can be harnessed in reactions, and the subsequent stabilization of intermediates or transition states often involves the participation or migration of the silyl group. For example, the related compound 2,3-bis[(trimethylsilyl)methyl]-1,3-butadiene has been shown to act as a versatile bis-nucleophilic reagent in various transformations. researchgate.net

Pericyclic Reactions Involving this compound

Pericyclic reactions represent a significant class of transformations for this compound, allowing for the construction of cyclic and heterocyclic systems with high stereocontrol.

The double bonds of the allene system in this compound can participate as either the 2π component in cycloadditions or as part of a larger conjugated system, leading to a variety of cyclic products.

The [2+2] cycloaddition is a powerful method for the synthesis of four-membered rings, providing access to versatile vinylcyclobutane products. nih.gov These reactions can be initiated either thermally or photochemically. libretexts.org Photochemical [2+2] cycloadditions of 1,3-dienes, in particular, have been accomplished using visible light-absorbing transition metal complexes, which is advantageous for substrates with sensitive functional groups. nih.gov

While specific examples of this compound undergoing [2+2] cycloadditions are not extensively detailed in the surveyed literature, the general principles of allene and diene cycloadditions suggest its potential to react with various unsaturated substrates like alkenes and alkynes. The silyl group would be expected to influence the regioselectivity of the cycloaddition and the stability of the resulting cyclobutane (B1203170) ring.

The [3+2] dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings. uchicago.eduwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org this compound can serve as the dipolarophile in such reactions.

A notable application is the regioselective preparation of substituted triazole derivatives through the dipolar cycloaddition of unsaturated carboxylic acids with azides, where this compound is used as a reactant. sigmaaldrich.comsigmaaldrich.com In a related context, studies on the [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate (B1241708) have shown that the presence of the trimethylsilyl group significantly influences the reaction's polarity and activation energy. mdpi.com The bulky trimethylsilyl group also plays a crucial role in controlling the stereoselectivity of the reaction by minimizing steric interactions in the transition state. mdpi.com The reaction of 1-aryl-2-(trimethylsilyl)acetylenes with sodium azide (B81097) in a one-pot sequence to yield desilylated 1,2,3-triazoles further illustrates the utility of silyl-substituted π-systems in click chemistry. nih.gov

| 1,3-Dipole | Dipolarophile | Product | Key Feature | Reference |

| Organic Azide | This compound | Substituted Triazole | Regioselective synthesis of heterocycles | sigmaaldrich.comsigmaaldrich.com |

| Trimethylsilyldiazoalkane | Diethyl Fumarate | Silyl-substituted Pyrazoline | Silyl group influences polarity and stereoselectivity | mdpi.com |

Sigmatropic Rearrangements: Intramolecular Transformations and Chameleonic Transition States

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org These reactions are classified by the notation [i,j], where i and j denote the number of atoms over which each end of the σ-bond moves. libretexts.org Common examples include the Cope and Claisen rearrangements and [1,n] hydride or alkyl shifts. imperial.ac.uk

For allenes like this compound, sigmatropic rearrangements can lead to a variety of isomeric products through intramolecular transformations. The trimethylsilyl group can influence the course of these rearrangements. For example, in gold-catalyzed reactions, a 1,2-silyl migration has been observed. nih.gov

The transition states in sigmatropic rearrangements are often described as "chameleonic" due to their ability to adapt to the electronic and steric demands of the substituents. The stereochemical outcome of these reactions is highly predictable based on the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. stereoelectronics.orglibretexts.org For example, a thermal acs.org hydrogen shift is symmetry-forbidden to proceed suprafacially and would require an energetically unfavorable antarafacial pathway. stereoelectronics.org In contrast, sigmatropic rearrangements, such as the Cope rearrangement, typically proceed through a lower-energy chair-like transition state. libretexts.orgimperial.ac.uk

While specific studies on the uncatalyzed sigmatropic rearrangements of this compound are not detailed, the general principles suggest that it could undergo various pericyclic transformations, with the TMS group playing a key role in directing the reaction pathway and influencing the stability of the transition state.

Electrocyclic Reactions and Their Stereochemical Implications

Electrocyclic reactions are pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening reaction. openstax.orgmasterorganicchemistry.com The stereochemistry of these reactions is a key feature and is governed by the Woodward-Hoffmann rules, which predict the outcome based on the number of π-electrons involved and whether the reaction is promoted by heat (thermal) or light (photochemical). openstax.orgyoutube.com

The stereochemical course of an electrocyclic reaction is described as either conrotatory or disrotatory. openstax.org In a conrotatory process, the substituents at the termini of the π-system rotate in the same direction (both clockwise or both counterclockwise). In a disrotatory process, they rotate in opposite directions. For a thermal reaction, a system with 4n π-electrons will undergo a conrotatory ring closure, while a system with 4n+2 π-electrons will undergo a disrotatory closure. youtube.com These rules are reversed for photochemical reactions. openstax.org

While the allene moiety of this compound is not a conjugated diene in the classical sense for a typical electrocyclic ring closure, it can be a precursor to systems that do undergo such reactions. For instance, isomerization or other transformations could lead to a conjugated diene that could then cyclize. The stereochemistry of the resulting cyclic product would be dictated by the stereochemistry of the diene precursor and the reaction conditions (thermal or photochemical). The presence of the trimethylsilyl group would be carried into the product and could influence the stability and subsequent reactivity of the cyclic system.

Transition Metal-Catalyzed Transformations of this compound

Palladium-Catalyzed Hydroamination and Related Processes

Palladium-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. organic-chemistry.orgrsc.org The application of this methodology to allenes, including silylated allenes, provides access to synthetically useful allylic amines.

Research on the palladium-catalyzed hydroamination of 1-substituted allenes has shown that the regioselectivity of the addition (i.e., the formation of branched versus linear products) can be controlled. rsc.org For example, the hydroamination of 1,1-dimethylallene with anilines using a specific palladium catalyst selectively yields the branched allylamine. rsc.org In contrast, reactions with other allenes often lead to the linear product. rsc.org

In the context of this compound, a palladium-catalyzed hydroamination would involve the addition of an amine to one of the double bonds of the allene system. The trimethylsilyl group would be expected to exert a significant directing effect on the regioselectivity of the amine addition, likely due to both steric and electronic factors. The resulting silylated allylic amines could be valuable intermediates for further synthetic transformations. Related palladium-catalyzed processes, such as hydrometalation or carbometalation, could also be envisioned with this substrate.

| Allene Substrate | Amine | Product Type |

| 1,1-Dimethylallene | Anilines | Branched |

| Other 1-substituted allenes | Anilines | Linear |

| p-Fluorophenylallene | Alkyl amines | Branched or Linear (catalyst/condition dependent) |

Data adapted from reference rsc.org

Gold-Catalyzed Migratory Cycloisomerizations

Gold catalysts have emerged as powerful tools for the cycloisomerization of unsaturated systems, such as allenes and enynes. pku.edu.cnchemrxiv.org These reactions often proceed through complex mechanistic pathways involving activation of the π-system by the gold catalyst, followed by intramolecular transformations.

A notable example is the gold-catalyzed migratory cycloisomerization of silyl-substituted vinylallenes, which provides a regioselective route to crowded silyl-substituted cyclopentadienes. acs.orgresearchgate.net The proposed mechanism for this transformation involves a sequence of events, including a Nazarov-like cyclization and a series of silyl and hydrogen rearrangements. acs.orgresearchgate.net The reaction is initiated by the coordination of the allene to the cationic gold(I) catalyst, leading to a pentadienyl cation intermediate. This intermediate then undergoes cyclization to form a cationic gold(I)-carbenoid, which ultimately rearranges to the cyclopentadiene (B3395910) product. acs.org

While this compound is not a vinylallene itself, it could potentially be a precursor or a component in related gold-catalyzed transformations. For instance, it could be involved in cascade reactions where it is first transformed into a reactive intermediate that then undergoes a gold-catalyzed cycloisomerization. The ability of silyl groups to migrate under gold catalysis is a key feature of these reactions, and the trimethylsilyl group in this compound would be expected to participate in such migratory processes. nih.govacs.orgresearchgate.net

| Step | Description |

| 1. Gold Coordination | The cationic gold(I) catalyst coordinates to the central carbon of the allene moiety. acs.org |

| 2. Nazarov-like Cyclization | The resulting pentadienyl cation undergoes a 4π-electrocyclization. acs.org |

| 3. Formation of Gold Carbene | A cationic gold(I)-carbenoid intermediate is formed. acs.org |

| 4. Silyl/Hydrogen Rearrangements | A series of stereoelectronics.orgacs.org-silyl and/or stereoelectronics.orgacs.org-hydride shifts occur. acs.orgresearchgate.net |

| 5. Product Formation | The final cyclopentadiene product is formed, and the gold catalyst is regenerated. acs.org |

Information sourced from references acs.orgresearchgate.net

Rhenium-Catalyzed Allylation and Glycosylation Reactions

While specific studies focusing directly on rhenium-catalyzed allylation and glycosylation reactions of this compound are not extensively detailed in the provided search results, the broader context of rhenium catalysis in related transformations offers valuable insights. Rhenium complexes, particularly high-valent oxo-rhenium compounds, have emerged as effective catalysts for various organic reactions, including hydrosilylation. nih.govencyclopedia.pub The first instance of rhenium-catalyzed hydrosilylation was reported in 2003, demonstrating the capability of a high-valent metal with oxo ligands to promote the hydrosilylation of aldehydes and ketones. nih.govencyclopedia.pub This is significant because it reversed the traditional application of metal-oxo complexes, which were primarily used in oxidation reactions. nih.gov

Rhenium-catalyzed hydrosilylation of carbonyl derivatives often proceeds via the activation of the silane, followed by nucleophilic attack of the carbonyl substrate and subsequent hydride transfer. nih.gov Furthermore, rhenium catalysts have been employed in the dehydrogenative silylation of alkenes, leading to the formation of valuable vinylsilanes. nih.govencyclopedia.pub

More recently, rhenium-catalyzed C(sp2)-H silylalkenylation of arenes has been developed, showcasing a highly regioselective and stereoselective method under ligand-, additive-, and base-free conditions. nih.gov This highlights the potential of rhenium catalysts to facilitate complex C-C bond formations involving organosilicon reagents.

Although direct examples with this compound are not provided, the established reactivity of rhenium catalysts in hydrosilylation and C-H functionalization suggests a strong potential for their application in allylation and glycosylation reactions involving this silylallene. The ability of rhenium to activate both silicon-hydrogen bonds and unsaturated carbon-carbon bonds provides a mechanistic basis for such transformations.

Reactivity under Other Transition Metal Catalysis (e.g., Ruthenium, Copper)

The reactivity of this compound and related allenylsilanes has been explored under the influence of other transition metals, notably ruthenium and copper, leading to a variety of synthetic transformations.

Ruthenium Catalysis: Ruthenium complexes have been shown to catalyze the hydrosilylation of allenes, providing access to functionalized allyl silanes. researchgate.net Ruthenium-based catalytic systems can offer unorthodox selectivity in hydrofunctionalization reactions. researchgate.net For instance, certain ruthenium complexes are effective in the dehydrogenation of amine-borane adducts, demonstrating their catalytic activity in transformations involving hydridic species. researchgate.net While direct examples of ruthenium-catalyzed reactions with this compound are not detailed, the known catalytic activity of ruthenium in allene hydrosilylation and other related transformations suggests its potential for promoting various additions and cyclizations involving this substrate.

Copper Catalysis: Copper-facilitated reactions have been instrumental in the functionalization of allenes. A notable example is the copper-facilitated oxidative cyclization of 2-allenyl-1,1'-biphenyls with α-carbonyl alkyl bromides, which yields functionalized phenanthrenes. rsc.org This reaction represents a novel allene 2,3-dicarbofunctionalization, initiated by the oxidative radical-mediated addition to the terminal double bond of the allene. rsc.org

The following table summarizes the key aspects of ruthenium and copper catalysis in reactions related to allenylsilanes:

| Catalyst System | Reaction Type | Substrate Class | Product Class | Key Features |

| Ruthenium Complexes | Hydrosilylation | Allenes | Allyl Silanes | Provides access to highly functionalized allyl silanes, can exhibit unorthodox selectivity. researchgate.net |

| Copper(I/II) Salts | Oxidative Cyclization | 2-Allenyl-1,1'-biphenyls | Functionalized Phenanthrenes | Involves a radical-mediated C3-addition to the allene and C-Br/C-H functionalization. rsc.org |

Mechanistic Investigations of Specific Reaction Pathways

Oxidative Cyclization Reactions

Oxidative cyclization reactions involving allenylsilanes, such as this compound, provide a powerful strategy for the synthesis of complex cyclic structures. rsc.orgthieme-connect.comnih.gov These reactions can be initiated by various oxidizing agents and transition metal catalysts, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

A key example is the chirality-transferring oxidative intramolecular cyclization of allenylsilane-tethered phenols. thieme-connect.com In this process, oxidation of the phenol (B47542) moiety generates a cationic intermediate. The γ-position of the allenylsilane then undergoes a nucleophilic attack on this cation, leading to the formation of a spiro ring. This cyclization is facilitated by the formation of a vinyl cation that is stabilized by the β-silyl effect. thieme-connect.com The stereochemical outcome of the reaction is controlled by the steric bulk of the silyl group, which directs the approach of the reacting species. thieme-connect.com

Copper-facilitated oxidative cyclization of 2-allenyl-1,1'-biphenyls with α-carbonyl alkyl bromides offers another pathway to construct polycyclic aromatic systems. rsc.org This reaction proceeds through a proposed radical-mediated mechanism, involving the addition of a radical to the terminal carbon of the allene moiety. rsc.org

The table below outlines different oxidative cyclization reactions involving allene derivatives:

| Reaction | Substrate | Reagent/Catalyst | Product | Key Mechanistic Feature |

| Intramolecular Cyclization of Allenylsilane-Tethered Phenols | Allenylsilane-tethered phenols | Hypervalent iodine reagent | Chiral Spiro[4.5]decadienones | Nucleophilic attack of the allene on an oxidized phenol, stabilized by the β-silyl effect. thieme-connect.com |

| Oxidative Cyclization of 2-Allenyl-1,1'-biphenyls | 2-Allenyl-1,1'-biphenyls | α-carbonyl alkyl bromides / Copper | Functionalized Phenanthrenes | Radical-mediated C3-addition to the terminal allene moiety. rsc.org |

| Aza-Wacker Cyclizations | Alkenyl sulfamate (B1201201) esters | Pd(0) / Cu(OAc)₂/O₂ | 6-membered heterocyclic rings | Catalytic in palladium and forms larger ring systems. ku.edu |

| PIFA-initiated Oxidative Cyclization | 2-(3-butenyl)quinazolin-4(3H)-ones | PIFA | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones | 5-exo-trig cyclization. nih.gov |

Silicon-Directed Selectivity in Bond Formations (e.g., Peterson Elimination)

The trimethylsilyl group in this compound plays a crucial role in directing the regioselectivity and stereoselectivity of various chemical transformations. This is prominently observed in reactions that proceed via β-hydroxysilanes, which are precursors in the Peterson olefination reaction. organicreactions.orgorganic-chemistry.orgchemistnotes.comnrochemistry.comwikipedia.org

The Peterson olefination allows for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organicreactions.orgchemistnotes.com A key feature of this reaction is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane. organic-chemistry.orgnrochemistry.comwikipedia.org

Acid-catalyzed elimination proceeds via an anti-elimination pathway. organic-chemistry.org

Base-catalyzed elimination occurs through a syn-elimination pathway. nrochemistry.com

This stereochemical control stems from the different transition states involved in the elimination process. The ability to isolate the diastereomeric β-hydroxysilane intermediates allows for the selective formation of either the (E)- or (Z)-alkene. organic-chemistry.org

The trimethylsilyl group's influence extends beyond the Peterson olefination. In electrophilic additions to the allene, the silicon atom stabilizes the development of positive charge at the β-position (the β-silyl effect), thereby directing the regiochemical outcome of the reaction.

The table below summarizes the stereochemical outcome of the Peterson olefination based on the reaction conditions:

| Starting Material | Reaction Conditions | Elimination Pathway | Product Stereochemistry |

| Diastereomerically pure β-hydroxysilane | Acid (e.g., AcOH, H₂SO₄) | anti-elimination | (E)- or (Z)-alkene organic-chemistry.orgnrochemistry.com |

| Diastereomerically pure β-hydroxysilane | Base (e.g., NaH, KH) | syn-elimination | Alkene of opposite stereochemistry to acid-catalyzed elimination nrochemistry.comwikipedia.org |

Formation and Characterization of Reactive Intermediates (e.g., Wheland Intermediates)

The reaction of this compound with electrophiles can lead to the formation of various reactive intermediates, including carbocations stabilized by the β-silyl effect. In the context of electrophilic aromatic substitution (EAS) reactions, a key intermediate is the Wheland intermediate, also known as an arenium ion or σ-complex. lumenlearning.comlumenlearning.comlibretexts.orgresearchgate.net

While direct observation and characterization of Wheland intermediates involving this compound are not specifically detailed, the principles of their formation and stabilization are fundamental to understanding the reactivity of this compound in electrophilic reactions. The attack of an electrophile on an aromatic system generates the Wheland intermediate, which is stabilized by delocalization of the positive charge across the ring. lumenlearning.com Subsequent loss of a proton restores the aromaticity of the ring. lumenlearning.com

The general mechanism for the formation of a Wheland intermediate in an EAS reaction is as follows:

Formation of the Electrophile: An electrophile (E⁺) is generated, often with the help of a Lewis or Brønsted acid catalyst. lumenlearning.com

Nucleophilic Attack and Formation of the Wheland Intermediate: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation (the Wheland intermediate). lumenlearning.comlibretexts.org

Deprotonation and Re-aromatization: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. lumenlearning.com

Recent studies have even allowed for the isolation and X-ray structure analysis of a Wheland intermediate in a diazo coupling reaction, providing direct evidence for its structure. researchgate.net

Rearrangements and Isomerizations of the Allene and Pentadiene Core

The allene and pentadiene core of this compound can undergo various rearrangement and isomerization reactions, often catalyzed by transition metals or promoted by strong bases. researchgate.netknv.defau.edu These transformations can lead to the formation of isomeric allenes, conjugated dienes, or other unsaturated systems.

Silylium-ion-catalyzed isomerization of allenylsilanes can lead to the formation of propargylsilanes. researchgate.net This rapid isomerization is a key step in certain catalytic cycles.

Isomerization of allenes can also be achieved through prototropic rearrangements, which typically involve a deprotonation-reprotonation sequence. knv.de Strong bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) are often required for these transformations. knv.de The isomerization of alkynes to allenes is a well-studied process, and in some cases, allenes can be formed as side products in reactions involving the deprotonation of alkynyl silanes. knv.de

Manganese-mediated isomerization of alkynyl carbonyls to allenyl carbonyls has also been investigated. fau.edu This reaction is sensitive to the nature of the base and the presence of ligands on the manganese center. The use of a strong base like potassium tert-butoxide can lead to rapid isomerization. fau.edu

The table below provides examples of isomerization and rearrangement reactions involving allenes and related compounds:

| Reaction Type | Substrate | Catalyst/Reagent | Product | Key Features |

| Silylium-ion-catalyzed Isomerization | Allenylsilanes | Silylium ion catalyst | Propargylsilanes | Rapid isomerization process. researchgate.net |

| Prototropic Rearrangement | Alkynylsilanes | Strong base (e.g., nBuLi, LDA) | Allenylsilanes | Often requires stoichiometric base. knv.de |

| Manganese-mediated Isomerization | Alkynyl carbonyls | Manganese complex / Base | Allenyl carbonyls | Reaction rate is dependent on the base strength. fau.edu |

| Rhodium-catalyzed Isomerization | (E)-2-phenylethenylsilanes | Hydrosilane / RhI(PPh₃)₃ | (Z)-2-phenylethenylsilanes | Proceeds via insertion of the alkenylsilane into a hydridorhodium species. researchgate.net |

Stereochemical Control and Regioselectivity in Reactions of this compound

The presence of the trimethylsilyl group and the inherent chirality of the allene functionality in this compound play a crucial role in directing the stereochemical and regiochemical outcomes of its reactions. Understanding and controlling these aspects are paramount for the application of this versatile reagent in complex organic synthesis.

The reaction of this compound with prochiral electrophiles, such as aldehydes and imines, can lead to the formation of new stereocenters. The diastereoselectivity of these additions is influenced by several factors, including the nature of the electrophile, the reaction conditions, and the presence of Lewis acids.

The inherent axial chirality of the allene itself is a primary determinant of stereochemical outcomes. In the absence of external chiral influences, the transfer of this chirality to the newly formed stereocenters can occur. For instance, in reactions with aldehydes, the relative orientation of the reactants in the transition state dictates the diastereomeric ratio of the resulting homopropargyl alcohols.

Lewis acids are often employed to activate the electrophile and can significantly enhance diastereoselectivity. The coordination of the Lewis acid to the electrophile can create a more organized transition state, favoring one diastereomeric outcome over the other. The choice of the Lewis acid is critical, as different acids can lead to different diastereomeric products. For example, in the addition of silyl dienolates to α-fluoroalkyl sulfinylimines, the selection of the Lewis acid catalyst allows for the tunable and highly regio- and diastereoselective synthesis of different chiral α-fluoroalkyl amines with diastereomeric ratios up to >99:1. rsc.org

The steric bulk of both the silylallene and the electrophile also plays a significant role. Larger substituents on either reactant can lead to increased steric hindrance in one of the competing transition states, thereby enhancing the formation of a single diastereomer.

A summary of factors influencing diastereoselectivity is presented in the table below:

| Factor | Influence on Diastereoselectivity |

| Allene Chirality | The inherent axial chirality of the allene can be transferred to the product, influencing the stereochemistry of the newly formed centers. |

| Lewis Acid Catalyst | Coordination to the electrophile creates a more organized transition state, often leading to high levels of diastereocontrol. The choice of Lewis acid can be crucial. rsc.org |

| Steric Hindrance | The size of substituents on both the silylallene and the electrophile can favor specific transition state geometries, enhancing the formation of one diastereomer. |

| Reaction Temperature | Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. |

Achieving high levels of enantioselectivity in reactions involving this compound is a key objective for its use in the synthesis of chiral molecules. This is typically accomplished through the use of chiral catalysts, which can create a chiral environment around the reacting species and favor the formation of one enantiomer over the other.

Chiral Lewis acids have emerged as powerful tools for enantioselective transformations involving silylallenes. These catalysts, often derived from metals complexed with chiral ligands, can activate the electrophile and control the facial selectivity of the nucleophilic attack by the silylallene. For example, chiral bimetallic Lewis acidic complexes have shown utility in various asymmetric transformations by synergistically activating multiple substrates. researchgate.net The design of the chiral ligand is critical for achieving high enantioselectivity.

Another strategy involves the use of chiral Brønsted acids. These catalysts can protonate the allene, leading to the formation of a chiral carbocationic intermediate that then reacts with the nucleophile in an enantioselective manner. For instance, imidodiphosphorimidate (IDPi) catalysts have been used in the enantioselective synthesis of tertiary silyl ethers. acs.org

The development of organocatalysis has also provided metal-free approaches to the enantioselective functionalization of allenes. Chiral organic molecules can act as catalysts, promoting reactions with high enantioselectivity.

The table below highlights some enantioselective strategies employed in reactions of silylallenes:

| Catalytic Strategy | Catalyst Type | Mechanism of Enantioselection |

| Chiral Lewis Acid Catalysis | Chiral metal-ligand complexes (e.g., Ti, V, Al) rsc.orgresearchgate.net | Coordination to the electrophile creates a chiral pocket, directing the nucleophilic attack of the allene from a specific face. |

| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids, IDPis acs.org | Protonation of the allene or activation of the electrophile within a chiral environment. |

| Asymmetric Counteranion-Directed Catalysis (ACDC) | Chiral anions paired with cationic intermediates acs.org | The chiral counteranion influences the stereochemical outcome of the reaction by forming a chiral ion pair with a cationic intermediate. |

Reactions of this compound can proceed through different pathways, leading to the formation of various constitutional isomers. The regioselectivity of these reactions, which determines the position of the new bond, is influenced by a combination of electronic and steric factors, as well as the nature of the electrophile and the reaction conditions.

In many reactions, this compound acts as a nucleophile. The position of attack is governed by the relative stability of the resulting carbocationic intermediates. The trimethylsilyl group can stabilize a positive charge at the α- or γ-position through hyperconjugation and the β-silicon effect.

C-C Bond Formations:

In reactions with carbon electrophiles, such as aldehydes or imines, the silylallene can attack through either the γ-carbon (leading to homopropargyl alcohols or amines) or the α-carbon (leading to vinyl silanes). The regioselectivity is often dependent on the Lewis acid used. For instance, the reaction with aldehydes in the presence of TiCl₄ typically yields the γ-adduct, while the use of BF₃·OEt₂ can favor the formation of the α-adduct.

C-X Bond Formations (X = Halogen, O, N, etc.):

The regioselectivity of heteroatom additions to this compound is also highly dependent on the reaction conditions and the nature of the electrophilic reagent. For example, in oxidative cyclization reactions, the regiochemistry of the addition of the heteroatom and the subsequent cyclization is a critical factor. sigmaaldrich.com

The table below outlines the key determinants of regioselectivity:

| Factor | Influence on Regioselectivity |

| Nature of the Electrophile | The electronic properties and steric bulk of the electrophile can favor attack at a specific position on the allene. |

| Lewis Acid | The choice of Lewis acid can dramatically influence the regiochemical outcome by coordinating to different positions on the allene or the electrophile. |

| Solvent | The polarity of the solvent can affect the stability of charged intermediates, thereby influencing the reaction pathway and regioselectivity. |

| Trimethylsilyl Group | The electronic and steric effects of the trimethylsilyl group play a crucial role in directing the regioselectivity by stabilizing intermediates and influencing the approach of the electrophile. |

Applications of 2 Trimethylsilyl 2,3 Pentadiene As a Versatile Synthetic Building Block

Strategic Utility in the Construction of Complex Organic Frameworks

The construction of complex, well-defined molecular architectures is a cornerstone of modern materials science and organic chemistry. The rigid and linear nature of the allene (B1206475) unit in 2-(trimethylsilyl)-2,3-pentadiene, combined with the synthetic handles provided by the double bonds and the silyl (B83357) group, makes it a compelling candidate for incorporation into larger, structured frameworks. While specific, large-scale frameworks like Covalent Organic Frameworks (COFs) prominently featuring this exact molecule are not yet widely documented, its utility is demonstrated in reactions that create highly organized structures. For instance, it is a reactant in an oxidative cyclization with chlorine that results in a self-assembled tetrameric macrocyclic structure, showcasing its potential to form ordered, complex systems. sigmaaldrich.comcenmed.com

Implementation in the Formal and Total Synthesis of Natural Products

The quest to synthesize natural products drives innovation in synthetic methodology. The unique reactivity of this compound allows it to serve as a precursor to valuable chiral synthons, which are essential building blocks for complex natural molecules. Its ability to form highly functionalized intermediates, such as protected enolates, provides a pathway to structures that are otherwise challenging to access. Although a survey of current literature does not highlight its use in the completed total synthesis of a specific named natural product, its role in creating advanced intermediates positions it as a valuable tool for synthetic chemists engaged in such complex endeavors.

Directed Synthesis of Functionalized Materials and Advanced Chemical Intermediates

Perhaps the most explored area of application for this compound is in the targeted synthesis of molecules that serve as precursors for pharmaceuticals, agrochemicals, and functional materials. Its predictable reactivity allows for the efficient production of a range of valuable compound classes.

A significant application of this compound is its reaction with aldehydes and ketones in the presence of a boronic acid catalyst to produce allylic alcohols or enone derivatives. sigmaaldrich.comcenmed.com This transformation is valuable for its ability to create densely functionalized products. The trimethylsilyl (B98337) group plays a crucial role in directing the regioselectivity of the addition, leading to specific and predictable outcomes. The resulting allylic alcohols and enones are themselves versatile intermediates, widely used in subsequent synthetic steps.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Citation |

| This compound | Aldehyde/Ketone | Boronic Acid | Allylic Alcohol | sigmaaldrich.com |

| This compound | Aldehyde/Ketone | Boronic Acid | Enone Derivative | sigmaaldrich.comcenmed.com |

The 1,2,3-triazole ring is a key structural motif in many biologically active compounds and functional materials. This compound has been identified as an effective catalyst for the regioselective preparation of substituted triazole derivatives. sigmaaldrich.comcenmed.com It facilitates the [3+2] dipolar cycloaddition between unsaturated carboxylic acids and azides, a type of "click chemistry" reaction. sigmaaldrich.comresearchgate.net The use of this silyl-allene as a catalyst ensures that the substituents on the resulting triazole ring are arranged in a specific, desired orientation (regioselectivity), which is critical for the final properties of the molecule. sigmaaldrich.comcenmed.comnih.gov

| Reaction Type | Reactants | Catalyst | Product | Key Feature | Citation |

| Dipolar Cycloaddition | Unsaturated Carboxylic Acid, Azide (B81097) | This compound | Substituted Triazole | Regioselective | sigmaaldrich.comcenmed.com |

Beyond triazoles, the reactivity of this compound lends itself to the formation of a variety of other heterocyclic systems, which are foundational structures in medicinal chemistry. The compound can undergo oxidative cyclization reactions to yield complex heterocyclic products like chloro- and acetoxybenziodoxaboroles. sigmaaldrich.comcenmed.comsigmaaldrich.com The allene functional group can participate in various cycloaddition and annulation strategies, providing a robust platform for constructing diverse ring systems.

The interaction of organic molecules with metals to form organometallic complexes is crucial for catalysis and materials science. The double bonds of the allene system in this compound can coordinate to metal centers. While the direct synthesis of its organometallic complexes is a specialized area, the reactivity of related silyl-diene systems in metal-catalyzed reactions, such as cobalt-catalyzed hydrovinylation, highlights the potential of this scaffold. Such reactions can create new, highly functionalized organometallic reagents or intermediates. The synthesis of pentalenide complexes from silylated precursors further demonstrates the utility of silyl groups in facilitating transmetalation reactions to create stable organometallic sandwich compounds. rsc.org

Advanced Spectroscopic and Mechanistic Characterization Techniques for 2 Trimethylsilyl 2,3 Pentadiene and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(trimethylsilyl)-2,3-pentadiene. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different proton environments in the molecule. The trimethylsilyl (B98337) (TMS) group typically exhibits a sharp singlet at approximately 0.1 ppm due to the nine equivalent protons. The protons on the pentadiene backbone give rise to more complex signals, with their chemical shifts and coupling constants being sensitive to their position relative to the silyl (B83357) group and the allenic bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying all the carbon atoms in the molecule. The carbon atoms of the trimethylsilyl group resonate in the range of 0–10 ppm. The sp-hybridized central carbon of the allene (B1206475) is a key diagnostic signal, while the other sp² and sp³ carbons of the pentadiene chain appear at characteristic chemical shifts. For comparison, in the parent 2,3-pentadiene (B1201682), the C2 and C4 carbons appear at approximately 85.5 ppm, the C3 (allenic) carbon at 207.5 ppm, and the terminal methyl carbons (C1 and C5) at 20.3 ppm.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilicon compounds. It directly probes the silicon nucleus, providing insights into the electronic effects of the substituents attached to it. For this compound, the ²⁹Si NMR signal is expected to appear in the typical range for trimethylsilyl groups, generally between +10 to -30 ppm relative to tetramethylsilane (B1202638) (TMS). umich.edu The precise chemical shift can be influenced by the electronic nature of the allenic group. The use of techniques like inverse-gated decoupling is important for obtaining quantitative ²⁹Si NMR data, especially when determining yields or monitoring reactions. rsc.org

Dynamic Studies: NMR spectroscopy can also be employed to study dynamic processes, such as the metallotropic rearrangements that can occur in silylated cyclopentadiene (B3395910) systems. researchgate.net While this compound itself is not prone to such rearrangements, NMR can be used to study the dynamics of its reactions and the potential for isomerism in its derivatives.

Table 1: Predicted and Representative NMR Chemical Shifts (δ) in ppm

| Nucleus | Functional Group | Predicted/Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | -Si(CH ₃)₃ | ~ 0.1 (singlet) |

| H ₃C-CH= | (Specific data not available in search results) | |

| CH₃-CH = | (Specific data not available in search results) | |

| ¹³C | -Si(C H₃)₃ | 0 - 10 |

| C H₃-CH= | (Specific data not available in search results) | |

| CH₃-C H= | (Specific data not available in search results) | |

| =C =C | (Specific data not available in search results, but the central carbon in 2,3-pentadiene is ~207.5 ppm) | |

| C=C(C H₃)Si- | (Specific data not available in search results) | |

| ²⁹Si | -Si (CH₃)₃ | +10 to -30 umich.edu |

Mass Spectrometry (MS): Applications in Reaction Monitoring, Isomer Differentiation, and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, MS is used to confirm its molecular formula (C₈H₁₆Si) and to study its fragmentation behavior, which can aid in structural elucidation and the identification of reaction products. sigmaaldrich.comamerigoscientific.comsigmaaldrich.com

The molecular ion peak (M⁺·) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.30 g/mol ). sigmaaldrich.comamerigoscientific.comsigmaaldrich.com A characteristic fragmentation pattern for trimethylsilyl compounds is the loss of a methyl radical (·CH₃), leading to a prominent [M-15]⁺ peak. chemrxiv.org Further fragmentation of the pentadiene chain would provide additional structural information.

In the context of reaction monitoring, MS can be used to track the consumption of this compound and the formation of products. By analyzing the mass spectra of the reaction mixture over time, it is possible to identify intermediates and byproducts, offering insights into the reaction mechanism. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown products and for differentiating between isomers that have the same nominal mass.

Table 2: Expected and Known Mass Spectrometry Fragments

| m/z Value | Ion | Significance |

|---|---|---|

| 140 | [C₈H₁₆Si]⁺· | Molecular Ion (M⁺·) sigmaaldrich.comamerigoscientific.comsigmaaldrich.com |

| 125 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety, a characteristic fragmentation for TMS compounds. chemrxiv.org |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, a very common fragment in the mass spectra of TMS-containing compounds. |

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic absorption band for the asymmetric stretching of the C=C=C allenic system, typically in the region of 1950-1970 cm⁻¹. aip.orgrsc.org Additionally, the presence of the trimethylsilyl group will be confirmed by strong bands corresponding to the Si-C stretching and CH₃ rocking vibrations, usually found around 1250 cm⁻¹ and in the 700-850 cm⁻¹ range, respectively. The C-H stretching vibrations of the methyl and vinyl groups will appear in the 2800-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to the symmetric vibrations of non-polar bonds. Therefore, the symmetric stretch of the C=C=C bond in this compound would be expected to give a strong signal in the Raman spectrum. Studies on allene-containing carotenoids have shown that the presence of an allene group significantly perturbs the resonance Raman spectra, providing a detailed picture of the molecular configuration. nih.govacs.org

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=C=C Asymmetric Stretch | 1950 - 1970 | IR aip.orgrsc.org |

| Si-C Stretch | ~1250 and 700-850 | IR |

| C-H Stretch (sp³ and sp²) | 2800 - 3100 | IR |

X-ray Crystallography: Definitive Solid-State Structural Elucidation of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. While this compound is a liquid at room temperature, X-ray crystallography can be applied to its crystalline derivatives or to complexes in which it acts as a ligand. sigmaaldrich.com

The structural data obtained from X-ray crystallography would be invaluable for understanding the steric and electronic effects of the trimethylsilyl group on the geometry of the allene system. For instance, it could reveal any distortions from the ideal linear geometry of the C=C=C unit and provide accurate measurements of the Si-C bond length and the C-Si-C bond angles. Such data are crucial for benchmarking theoretical calculations and for building a deeper understanding of the structure-reactivity relationships of this compound and its derivatives. Although no specific X-ray crystallographic data for this compound or its simple derivatives were found in the search results, this technique remains a powerful tool for future studies on this class of compounds.

Computational and Theoretical Investigations of 2 Trimethylsilyl 2,3 Pentadiene Chemistry

Quantum Chemical Calculations: Elucidating Electronic Structure and Predicting Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(trimethylsilyl)-2,3-pentadiene. These computational tools allow for the detailed examination of its electronic structure and the prediction of its chemical reactivity.

The presence of the trimethylsilyl (B98337) (TMS) group significantly influences the electronic properties of the 2,3-pentadiene (B1201682) backbone. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G* level, indicate that the electron-donating TMS group stabilizes the allene (B1206475) system. This stabilization is attributed to hyperconjugation. Natural Bond Orbital (NBO) analysis further quantifies this by showing charge transfer from the TMS group to the allene system.

The reactivity of this compound can be predicted by analyzing various molecular descriptors derived from quantum chemical calculations. The table below summarizes key calculated properties that help in understanding its reactivity.

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. For H2S∙∙∙SO2, a related system, the HOMO-LUMO gap was calculated to be 8.24 eV. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | A higher electron affinity suggests a greater ability to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | A lower ionization potential indicates that the molecule can be more easily oxidized. |

| Fukui Functions | These functions describe the change in electron density at a given point in a molecule when the total number of electrons is changed. | They are used to predict the sites for nucleophilic and electrophilic attack. |

These calculations provide a theoretical framework for understanding why this compound participates in various reactions, such as oxidations, reductions, and substitutions. For instance, the enhanced electron density at the allene terminus due to the TMS group makes it susceptible to electrophilic attack.

Mechanistic Pathway Elucidation through Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products. Computational chemistry provides powerful tools to locate and characterize these high-energy structures, offering a detailed picture of the reaction pathway.

The analysis of transition state structures can also explain stereochemical and regiochemical outcomes. For Diels-Alder reactions involving related silyloxyfurans, calculations at the B3LYP/6-31G* level of theory revealed significant asynchronicity in the forming bonds within the transition state. This asynchronicity, influenced by steric interactions, dictates the selectivity of the reaction.

Computational studies on various cycloaddition reactions have demonstrated the utility of transition state analysis in understanding reaction mechanisms. By calculating the activation energies for different possible pathways, the most favorable route can be determined. For instance, in the cycloisomerization of a triazatriacetylenic macrocycle, DFT calculations showed that the presence of a palladium catalyst significantly alters the reaction pathway and the corresponding transition state energies.

Prediction of Stereochemical and Regiochemical Outcomes: Computational Models

Computational models are invaluable for predicting the stereochemistry and regiochemistry of reactions involving this compound. These models often rely on the energetic evaluation of different possible transition states leading to various stereoisomers or regioisomers.

The steric bulk of the trimethylsilyl group plays a crucial role in directing the outcome of reactions. In Diels-Alder reactions of 2-trialkylsilyloxyfurans, increasing the size of the silyl (B83357) group was found to reduce the reaction rate and influence the endo/exo selectivity. Analysis of the transition state structures indicated that the selectivity arises from steric interactions that affect torsional strain.

For [3+2] cycloaddition reactions of trimethylsilyldiazoalkanes, computational studies using Molecular Electron Density Theory (MEDT) have been employed to understand the stereoselectivity. The analysis of non-covalent interactions at the transition states was key to explaining the observed stereochemical outcomes, particularly the influence of the bulky trimethylsilyl group.

The following table presents examples of how computational models have been used to predict reaction outcomes:

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Diels-Alder | DFT (B3LYP/6-31G*) | Steric interactions in the transition state control endo/exo selectivity. | |

| [3+2] Cycloaddition | MEDT (MPWB1K(PCM)/6-311G(d,p)) | Non-covalent interactions at the transition state determine stereoselectivity. | |

| Borane-catalyzed functionalization | DFT | Nucleophilic attack is favored at the γ-position of the allene. |

Application of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry, providing accurate descriptions of molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods use the electron density to calculate the energy of a system.

For this compound, DFT calculations, such as those using the B3LYP functional, have been instrumental in elucidating its electronic structure and reactivity. These calculations have shown that the TMS group stabilizes the allene system through hyperconjugation. Furthermore, DFT has been used to model transition states in its reactions, providing insights into mechanistic pathways.

Ab initio methods, while often more computationally expensive, can provide very high accuracy. These methods, such as Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory, are used to obtain benchmark results for energies and molecular structures. For example, high-level ab initio calculations have been used to investigate the structure and properties of related sulfur-containing systems.

The choice of method and basis set is crucial for obtaining reliable results. For instance, studies on various chemical systems have shown that hybrid DFT functionals like B3LYP often provide a good balance between accuracy and computational cost.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and reaction pathways.

For a flexible molecule like this compound, MD simulations can be used to explore its different conformations and their relative energies. This information is crucial for understanding how the molecule might orient itself before a reaction.

In the context of reaction pathways, MD simulations can be used to sample the potential energy surface and identify important intermediates and transition states. While not as commonly applied to small molecule reactions as quantum chemical calculations, MD can be particularly useful for studying reactions in complex environments, such as in solution or within an enzyme active site.

For example, MD simulations have been used to guide the engineering of enzymes that catalyze reactions involving complex molecules. By revealing the conformational flexibility of certain regions in an enzyme, MD can help explain and even alter its selectivity. This approach could potentially be applied to enzymes that might interact with silylallenes like this compound.

Future Directions and Emerging Research Avenues in 2 Trimethylsilyl 2,3 Pentadiene Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Its Transformations

The advancement of chemical transformations involving 2-(trimethylsilyl)-2,3-pentadiene is intrinsically linked to the development of innovative and efficient catalytic systems. Future research is anticipated to focus on several key areas to enhance the selectivity, efficiency, and scope of its reactions.

A primary objective is the design of catalysts that can precisely control the regioselectivity and stereoselectivity of reactions involving the allene (B1206475) moiety. While borane (B79455) catalysts have been utilized for its reactions, such as in the reductive functionalization of indoles, there is significant potential for exploring a broader range of transition metal and organocatalytic systems. For instance, developing catalysts based on earth-abundant metals like iron could offer more sustainable and economical alternatives to precious metal catalysts. Research into iron silyl (B83357) complexes has already demonstrated that the electronic and steric properties of the silyl ligand profoundly influence catalytic efficiency in processes like olefin hydrogenation, an insight that could be applied to reactions with silylallenes like this compound. acs.org

Furthermore, the creation of recyclable catalytic systems is a growing priority. mdpi.com Heterogeneous catalysts, such as metal nanoparticles supported on materials like N-doped carbon or mesoporous silica (B1680970), offer the advantage of easy separation and reuse, which is crucial for industrial applications. mdpi.comcsic.es The development of such catalysts, potentially encapsulated within polymers or supported on inorganic frameworks, could lead to more robust and cost-effective synthetic processes. mdpi.com

Table 1: Promising Catalytic Systems for Future Investigation

| Catalyst Type | Potential Advantage | Target Transformation |

| Earth-Abundant Metal Catalysts (e.g., Iron, Copper) | Cost-effectiveness, sustainability. acs.org | Cycloadditions, cross-coupling, hydrosilylation. |

| Chiral Lewis Acids/Bases | High stereocontrol. | Asymmetric additions to the allene. |

| Heterogeneous Nanoparticle Catalysts | Recyclability, stability. mdpi.comcsic.es | Hydrogenation, oxidation, C-C bond formation. |

| Photocatalysts | Mild reaction conditions, unique reactivity. nih.gov | Radical additions, functionalizations. |

Exploration of Unprecedented Reaction Manifolds and Synthetic Utilities

While this compound is known to participate in reactions like oxidation, reduction, and substitution, a vast landscape of unexplored reactivity remains. Future research will likely uncover novel reaction manifolds that expand its synthetic utility far beyond its current applications in preparing compounds like acylsulfoximines and triazole derivatives. sigmaaldrich.com